molecular formula C14H13N3 B1139272 1-Methyl-4-phenyl-3-(1h-pyrrol-1-yl)-1h-pyrazole

1-Methyl-4-phenyl-3-(1h-pyrrol-1-yl)-1h-pyrazole

Cat. No.: B1139272
M. Wt: 223.27 g/mol
InChI Key: VLMIUEHYKGMAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PK7088 is a small molecule known for its ability to reactivate mutant p53 proteins in cancer cells. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and prevents cancer formation. Mutations in the p53 gene are common in various cancers, leading to loss of its tumor-suppressing functions. PK7088 has shown promise in restoring the wild-type conformation and function of mutant p53, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PK7088 is a pyrazole-based peptide. The synthesis of PK7088 involves the formation of the pyrazole ring and subsequent modifications to introduce specific functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of PK7088 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PK7088 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is PK7088 itself, with specific functional groups introduced to achieve the desired biological activity .

Scientific Research Applications

PK7088 has a wide range of scientific research applications, particularly in cancer research:

Mechanism of Action

PK7088 exerts its effects by binding to the mutant p53 protein and stabilizing its wild-type conformation. This binding increases the amount of correctly folded p53 protein, restoring its transcriptional functions. PK7088 induces p53-dependent growth inhibition, cell-cycle arrest, and apoptosis in cancer cells. It also increases the expression levels of p21 and the proapoptotic NOXA protein. Additionally, PK7088 works synergistically with Nutlin-3 to upregulate p21 expression and restore non-transcriptional apoptotic functions of p53 by triggering nuclear export of BAX to the mitochondria .

Comparison with Similar Compounds

PK7088 is unique in its ability to specifically reactivate mutant p53 proteins. Similar compounds include:

PK7088 stands out due to its specific binding to the mutant p53 protein and its ability to restore wild-type conformation and function, making it a valuable tool in cancer research .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-methyl-4-phenyl-3-pyrrol-1-ylpyrazole

InChI

InChI=1S/C14H13N3/c1-16-11-13(12-7-3-2-4-8-12)14(15-16)17-9-5-6-10-17/h2-11H,1H3

InChI Key

VLMIUEHYKGMAHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2C=CC=C2)C3=CC=CC=C3

Synonyms

PK 7088;  PK-7088; PK7088;  1H-​Pyrazole, 1-​methyl-​4-​phenyl-​3-​(1H-​pyrrol-​1-​yl)​-

Origin of Product

United States

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